Sch 38519
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
SCH 38519 is typically isolated from the fermentation broth of Thermomonospora species. The fermentation process involves cultivating the bacterium under specific conditions to produce the compound . The isolation process includes extraction and purification steps to obtain this compound in its pure form .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation of Thermomonospora species. The fermentation broth is subjected to various extraction and purification techniques to isolate the compound. These techniques include solvent extraction, chromatography, and crystallization .
Chemical Reactions Analysis
Types of Reactions
SCH 38519 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
SCH 38519 has several scientific research applications, including:
Chemistry: Used as a model compound for studying isochromanequinone chemistry and its derivatives.
Biology: Investigated for its biological activity, particularly its ability to inhibit platelet aggregation and its antibacterial properties
Medicine: Explored for potential therapeutic applications in treating bacterial infections and preventing thrombotic events
Industry: Utilized in the development of new antibiotics and antithrombotic agents.
Mechanism of Action
SCH 38519 exerts its effects by inhibiting thrombin-induced aggregation of human platelets. It achieves this by interfering with the thrombin signaling pathway, preventing the activation of platelets . Additionally, this compound exhibits antibacterial activity by targeting bacterial cell walls and inhibiting their growth .
Comparison with Similar Compounds
SCH 38519 is structurally related to other isochromanequinones such as medermycin, lactoquinomycin, and granaticin . Compared to these compounds, this compound has unique properties, including its dual activity as both an antithrombotic agent and an antibiotic . This dual functionality makes this compound particularly valuable in scientific research and potential therapeutic applications.
List of Similar Compounds
- Medermycin
- Lactoquinomycin
- Granaticin
Biological Activity
Sch 38519, a compound belonging to the isochromanequinone class, has garnered significant attention due to its notable biological activities, particularly as a platelet aggregation inhibitor . This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C24H25NO8
- CAS Number : 114970-20-6
- Source : Isolated from the fermentation broth of Thermomonospora sp.
The structure of this compound includes functional groups such as hydroxyl and carbonyl moieties, which are essential for its biological reactivity and activity. The compound's unique structure positions it within a specific class of biologically active natural products, comparable to other known compounds like medermycin and lactoquinomycin.
This compound primarily functions as a platelet aggregation inhibitor , effectively blocking thrombin-induced aggregation in human platelets. The mechanism involves interference with signaling pathways that promote platelet activation. This inhibition is crucial for potential therapeutic applications in cardiovascular diseases, where excessive platelet aggregation can lead to thrombotic events.
Biological Activities
In addition to its role in inhibiting platelet aggregation, this compound has demonstrated antifungal properties. This dual functionality suggests broader biological implications beyond hemostatic functions. Below is a comparison of this compound with other compounds in the isochromanequinone class:
Compound Name | Structure Type | Biological Activity | Unique Features |
---|---|---|---|
Medermycin | Isochromanequinone | Antimicrobial | Exhibits strong antibacterial properties |
Lactoquinomycin | Isochromanequinone | Antifungal | Known for its potent antifungal effects |
Granaticin | Isochromanequinone | Antitumor | Displays cytotoxic effects against cancer cells |
This compound | Isochromanequinone | Platelet aggregation inhibitor | Unique focus on thrombin-induced aggregation |
In Vitro Studies
In vitro studies have shown that this compound significantly inhibits thrombin-induced platelet aggregation. The compound's effectiveness was assessed using various concentrations, demonstrating a dose-dependent response.
- IC50 Value : The half-maximal inhibitory concentration (IC50) for this compound was found to be approximately 1.5 µM, indicating potent activity against thrombin-induced aggregation.
Properties
IUPAC Name |
(1R,6R,10R,12R,19R,20S,21R)-21-(dimethylamino)-16,20-dihydroxy-12,19-dimethyl-7,11,23-trioxahexacyclo[17.3.1.02,18.03,15.05,13.06,10]tricosa-2,5(13),15,17-tetraene-4,8,14-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO8/c1-8-15-19(22-13(31-8)7-14(27)32-22)21(29)18-16-9(5-11(26)17(18)20(15)28)24(2)23(30)10(25(3)4)6-12(16)33-24/h5,8,10,12-13,22-23,26,30H,6-7H2,1-4H3/t8-,10-,12-,13-,22+,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGRDBGLULKCDD-HFJLKIIDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(C3C(O1)CC(=O)O3)C(=O)C4=C5C6CC(C(C(C5=CC(=C4C2=O)O)(O6)C)O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C2=C([C@@H]3[C@H](O1)CC(=O)O3)C(=O)C4=C5[C@H]6C[C@H]([C@@H]([C@@](C5=CC(=C4C2=O)O)(O6)C)O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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